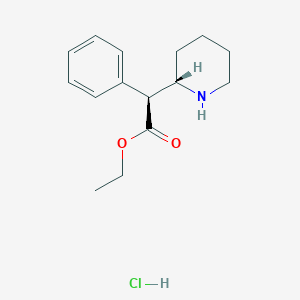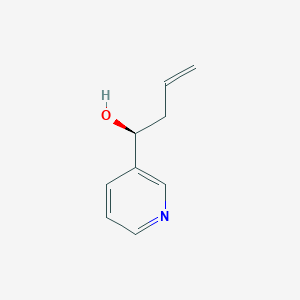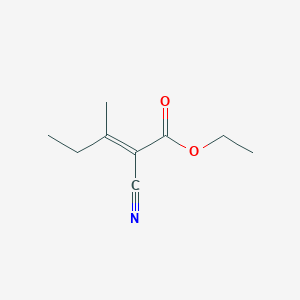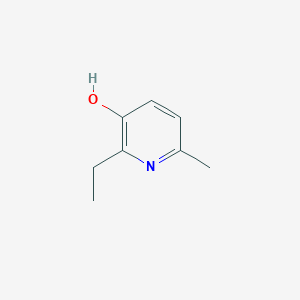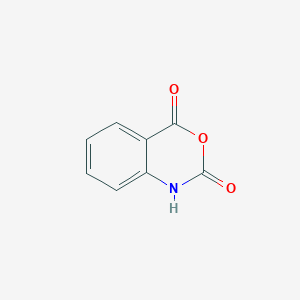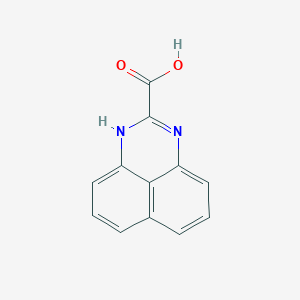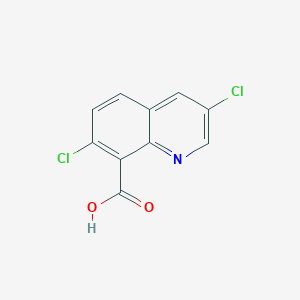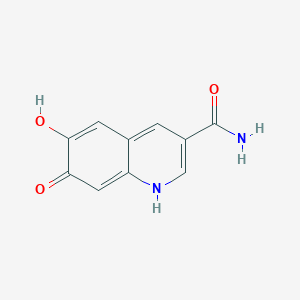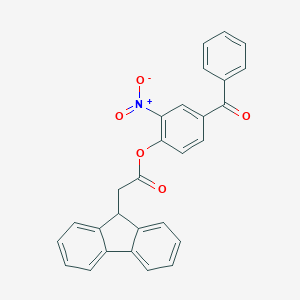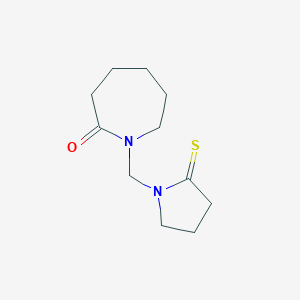
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPAO and is a member of the thioxopyrrolidine family.
Mecanismo De Acción
The mechanism of action of 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the development and progression of diseases such as cancer and Alzheimer's disease. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce apoptosis. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been shown to modulate the activity of certain enzymes and neurotransmitters in the brain. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one in lab experiments is its potential as a therapeutic agent for various diseases. In addition, this compound has also shown potential as a drug delivery agent due to its ability to cross the blood-brain barrier. However, one of the limitations of using 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Direcciones Futuras
There are several future directions for research involving 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In addition, future research could focus on developing more efficient and scalable synthesis methods for this compound to increase its availability and accessibility for researchers. Finally, future research could also focus on exploring the potential of 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one as a drug delivery agent for the treatment of various diseases.
Métodos De Síntesis
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5-thioxo-1-pyrrolidinecarboxylic acid with ethyl chloroformate to form ethyl 5-thioxo-1-pyrrolidinecarboxylate. This intermediate is then reacted with 1-aminocyclohexane to form 1-(2-ethoxycarbonyl-5-thioxopyrrolidin-1-yl)methylcyclohexane. Finally, this intermediate is reacted with sodium hydride and 1-bromooctane to form 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one.
Aplicaciones Científicas De Investigación
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
157439-35-5 |
|---|---|
Nombre del producto |
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one |
Fórmula molecular |
C11H18N2OS |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
1-[(2-sulfanylidenepyrrolidin-1-yl)methyl]azepan-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-2-1-3-7-12(10)9-13-8-4-6-11(13)15/h1-9H2 |
Clave InChI |
OMWUDVIYOWEQSJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)CN2CCCC2=S |
SMILES canónico |
C1CCC(=O)N(CC1)CN2CCCC2=S |
Sinónimos |
2H-Azepin-2-one, hexahydro-1-[(2-thioxo-1-pyrrolidinyl)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



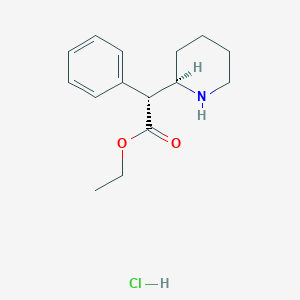
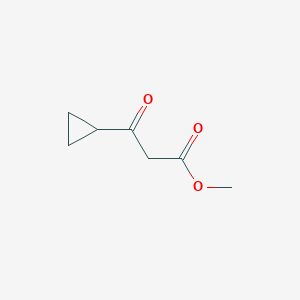
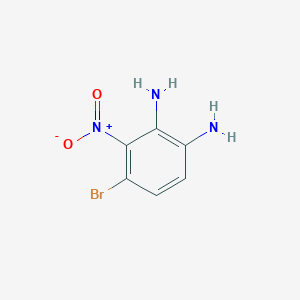
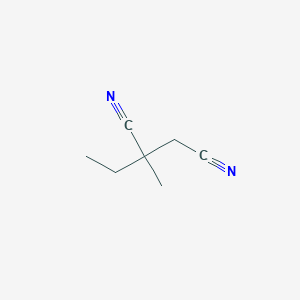
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
